molecular formula C7H6BrN5 B2490620 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine CAS No. 2166805-81-6

5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine

Cat. No. B2490620
CAS RN: 2166805-81-6
M. Wt: 240.064
InChI Key: HSNKTOAKFWNUTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine, often involves bromination reactions or cyclization processes. For example, bromination-mediated oxidative cyclization has been employed to prepare various bromo- and chloro-substituted [1,2,4]triazolo[4,3-c]pyrimidines, showcasing a method that could be applicable to the synthesis of 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine (Tang, Wang, Li, & Wang, 2014).

Molecular Structure Analysis

Structural analysis of pyrimidine derivatives is crucial for understanding their chemical behavior and potential applications. Single-crystal X-ray analysis has been used to confirm the structure of such derivatives, providing insights into their molecular configuration and stability (Tang, Wang, Li, & Wang, 2014).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, including ring rearrangement and diversification through palladium-catalyzed cross-couplings and direct aromatic substitution. These reactions demonstrate the versatility and reactivity of such compounds, making them useful synthetic intermediates (Tang, Wang, Li, & Wang, 2014).

Physical Properties Analysis

While specific details on the physical properties of 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine are not provided in the literature reviewed, the physical properties of pyrimidine derivatives often include melting points, solubility, and crystal structure, which are critical for their application in synthesis and formulation.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives like 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine include their reactivity towards nucleophilic substitution, potential for undergoing cyclization reactions, and ability to serve as intermediates in the synthesis of more complex heterocyclic compounds. These properties are influenced by the presence of functional groups, such as bromo and triazole rings, which can be further modified to produce a variety of derivatives with desired chemical activities (Tang, Wang, Li, & Wang, 2014).

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine and related compounds have been extensively studied for their applications in organic synthesis. For instance, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is used as a precursor for synthesizing a series of biheterocycles, demonstrating the compound's utility in creating complex chemical structures (Aquino et al., 2017).
  • Another study reported the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, showcasing the versatility of bromo- and chloro-pyrimidines in generating diverse synthetic intermediates, which are useful in various organic transformations (Tang et al., 2014).

Applications in Material Science

  • Pyrimidine derivatives, such as those related to 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine, have been synthesized for various applications in material science. For example, new tricyclic hetero compounds with a pyrimidine ring have been developed, indicating the potential use of these compounds in advanced material development (Kinoshita et al., 1993).

Pharmaceutical and Biological Applications

  • Some studies have explored the biological activity of pyrimidine derivatives. A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and found to exhibit antibacterial activity against various microbial strains, suggesting potential pharmaceutical applications (Lahmidi et al., 2019).

properties

IUPAC Name

5-bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c1-13-4-11-12-7(13)6-9-2-5(8)3-10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNKTOAKFWNUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine

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